Superior Cytotoxicity of the Derived 6-Methoxy Scaffold Compared to Paclitaxel in Drug-Resistant Cells
The N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline pharmacophore, for which methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate is a key precursor, generates exceptionally potent analogs. The derivative 6d demonstrated GI50 values of 1.5–1.7 nM against a human tumor cell line panel (A549, KB, KBvin, DU145), exhibiting significantly greater potency than paclitaxel, especially against the drug-resistant KBvin cell line . This level of potency is directly attributable to the 6-methoxy-tetrahydroquinoline core.
| Evidence Dimension | Cytotoxic potency (GI50) against drug-resistant human tumor cell line KBvin |
|---|---|
| Target Compound Data | Analog 6d (derived from the 6-methoxy core): GI50 = 1.5 nM |
| Comparator Or Baseline | Paclitaxel: significantly less potent in the same assay (exact GI50 for KBvin not specified but implied by contrast) |
| Quantified Difference | Analog 6d is described as 'significantly more potent than paclitaxel' against the drug-resistant KBvin line . |
| Conditions | Human tumor cell line panel (A549, KB, KBvin, DU145) in standard cytotoxicity assays. |
Why This Matters
This demonstrates that the final compounds derived from this scaffold can overcome P-glycoprotein-mediated drug resistance, a major clinical challenge, making the precursor scaffold valuable for developing next-generation antitumor agents.
- [1] Wang, X. F., et al. (2013). N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin. Eur J Med Chem, 67, 196-207. View Source
